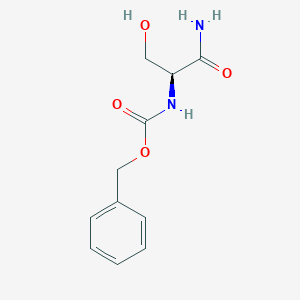

(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c12-10(15)9(6-14)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H,13,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEWHDOZPGSSLG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561262 | |

| Record name | Benzyl [(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70897-15-3 | |

| Record name | Benzyl [(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate

Abstract

(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, systematically known as N-Carbobenzyloxy-L-serinamide (Z-Ser-NH₂), is a pivotal derivative of the amino acid L-serine. Its strategic importance in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development, stems from the presence of a benzyloxycarbonyl (Cbz or Z) protecting group on the amine functionality. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and applications, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present validated protocols, and explore its role as a precursor to complex bioactive molecules.

Introduction and Physicochemical Properties

This compound is a white to off-white crystalline solid. The introduction of the Cbz protecting group to the amino function of L-serinamide is a cornerstone of peptide chemistry. This modification temporarily masks the nucleophilicity of the amine, thereby enabling the selective formation of amide bonds at the carboxyl terminus.[1] The Cbz group is renowned for its stability under a variety of reaction conditions and its facile removal via catalytic hydrogenation, a characteristic that underpins its widespread use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | N-Cbz-L-serinamide, Z-L-Ser-NH₂, Carbobenzyloxy-L-serinamide | [2] |

| CAS Number | 70897-15-3 | [2] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [2] |

| Molecular Weight | 238.24 g/mol | [2] |

| Appearance | White to off-white powder or crystalline solid | [3] |

| Storage | Sealed in a dry environment at room temperature | [2] |

Synthesis and Purification

The synthesis of this compound typically proceeds from its carboxylic acid precursor, N-Cbz-L-serine. The critical step is the formation of the primary amide from the carboxylic acid, which requires activation of the carboxyl group to facilitate nucleophilic attack by ammonia.

Rationale for Synthetic Approach

Direct amidation of a carboxylic acid with ammonia is generally unfavorable under mild conditions. Therefore, a coupling agent is employed to convert the carboxylic acid into a more reactive intermediate. A common and effective method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).[4][5] HOBt reacts with the activated carboxylic acid to form an active ester, which is less susceptible to racemization and side reactions, thereby ensuring the chiral integrity of the final product.[5] The subsequent aminolysis with ammonia proceeds smoothly to yield the desired amide.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-Cbz-L-serine

-

1-Hydroxybenzotriazole (HOBt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Ammonia solution (e.g., 7N in Methanol)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cbz-L-serine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete formation of the active ester.

-

Amidation: Cool the reaction mixture back to 0 °C.

-

Slowly add a solution of ammonia in methanol (e.g., 7N, 2-3 equivalents) to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and chiral integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons (C₆H₅): A multiplet in the range of 7.2-7.4 ppm.

-

Benzylic Protons (CH₂-Ph): A singlet or AB quartet around 5.1 ppm.

-

Amide Protons (NH₂): Two broad singlets, typically between 6.5 and 8.0 ppm.

-

Carbamate Proton (NH-Cbz): A doublet or broad singlet, often coupled to the α-proton, in the range of 5.5-7.0 ppm.

-

α-Proton (CH): A multiplet around 4.0-4.5 ppm.

-

β-Protons (CH₂OH): A multiplet around 3.6-3.9 ppm.

-

Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Amide Carbonyl (C=O): In the range of 170-175 ppm.[1]

-

Carbamate Carbonyl (C=O): Around 156 ppm.

-

Aromatic Carbons: Between 127 and 137 ppm.[1]

-

Benzylic Carbon (CH₂-Ph): Approximately 67 ppm.[1]

-

α-Carbon (CH): Around 55-60 ppm.

-

β-Carbon (CH₂OH): In the range of 60-65 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA), is typically employed. For confirming chiral purity, a chiral stationary phase is necessary.

Table 2: Example Chiral HPLC Method for N-Cbz-DL-serine Analysis (Adaptable for Amide)

| Parameter | Method Details |

| Column | CHIRALPAK® IC (250 x 4.6mm / 5µm) |

| Mobile Phase | n-hexane / 2-propanol / trifluoroacetic acid = 80 / 20 / 0.1 |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 270 nm |

| Data adapted from a method for N-Cbz-DL-serine.[6] |

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly peptides and peptidomimetics with potential therapeutic applications.

Peptide Synthesis

As a C-terminal amide with a protected N-terminus, Z-Ser-NH₂ is an ideal starting point for the solution-phase synthesis of peptides. The free hydroxyl group on the serine side chain can also be a site for further modification, such as glycosylation or phosphorylation, to produce post-translationally modified peptides. The general workflow involves the deprotection of the Cbz group, followed by coupling with the next N-protected amino acid in the sequence.

Precursor for Bioactive Molecules

Derivatives of N-Cbz-serine have been investigated for a range of biological activities. For instance, some carbamate-containing compounds have shown potential as antimicrobial and anticancer agents.[7] N-Cbz-L-serine itself has been reported to have antimicrobial effects by inhibiting cell membranes and phospholipid synthesis in bacteria.[8] While specific studies on the amide form are less common, its structural similarity suggests it could serve as a valuable synthon in the development of novel therapeutics. For example, it can be a precursor for the synthesis of enzyme inhibitors, where the serine hydroxyl group or the amide functionality can be modified to interact with the active site of a target enzyme. The D-enantiomer, N-Cbz-D-serine, is a known intermediate in the synthesis of the antiepileptic drug lacosamide, highlighting the importance of this class of compounds in pharmaceutical manufacturing.[9]

Safety and Handling

-

Potential Health Effects: May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.[10]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and a lab coat. Use in a well-ventilated area or under a fume hood.

-

First Aid:

-

Eyes: Flush with plenty of water for at least 15 minutes.

-

Skin: Wash with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water and seek medical advice.[10]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

-

Incompatibilities: Strong oxidizing agents.[10]

Conclusion

This compound is a fundamentally important molecule in the field of synthetic chemistry, providing a stable and versatile building block for the construction of peptides and other complex organic molecules. Its synthesis from N-Cbz-L-serine is a well-established process, and its purification and characterization can be achieved through standard laboratory techniques. The strategic use of the Cbz protecting group allows for controlled and sequential synthesis, making it an invaluable tool for researchers in drug discovery and development. Further investigation into the direct biological activities of this compound and its derivatives may open new avenues for therapeutic innovation.

References

-

MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (2024, July 15). (s)-benzyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1145-80-8,N-Cbz-L-Serine. Retrieved from [Link]

-

Supporting Information. (n.d.). 2 - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(benzyloxycarbonyl)-O-benzyl-L-serine. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Carbobenzyloxy-L-Serine, 99+%. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. lookchem.com [lookchem.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. N-(Benzyloxycarbonyl)-L-serine | C11H13NO5 | CID 100310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy (S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate [smolecule.com]

- 8. biosynth.com [biosynth.com]

- 9. 111955-03-4|(S)-Benzyl (1-oxopropan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 10. fishersci.com [fishersci.com]

(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate structure and properties

Synonyms: Z-L-Ser-NH2, N-Cbz-L-Serine Amide, Carbobenzoxy-L-serinamide CAS Registry Number: 70897-15-3[1][2]

Executive Summary

This technical guide profiles (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate , commonly referred to in peptide chemistry as Z-L-Ser-NH2 .[2] This molecule serves as a critical chiral building block, possessing three distinct functional sites: a carbamate-protected amine (Cbz/Z), a primary amide, and a free primary hydroxyl group.

Its utility spans from the synthesis of complex O-linked glycopeptides to its role as a precursor for chiral gem-diamines via Hofmann rearrangement.[2] This guide prioritizes the "Process Chemistry" perspective—focusing on scalable synthesis, racemization control, and analytical validation.[2]

Molecular Identity & Physiochemical Profile[2][3][4][5][6][7][8][9]

Structural Analysis

The core architecture is L-Serine , protected at the N-terminus with a Benzyloxycarbonyl (Cbz or Z) group and amidated at the C-terminus.[2]

-

Stereochemistry: (S)-configuration (L-isomer).[2] Retention of chirality at the

-carbon is critical during synthesis.[2] -

Protecting Group: The Cbz group is stable to acidic conditions (TFA) but cleaved by catalytic hydrogenolysis (

/Pd-C) or strong acids (HBr/AcOH), offering orthogonality to Boc/Fmoc strategies.[2] -

Reactive Sites:

Quantitative Data Table

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 238.24 g/mol | |

| CAS Number | 70897-15-3 | Distinct from the acid form Z-Ser-OH (CAS 1145-80-8) |

| Physical State | White crystalline solid | Hygroscopic tendency |

| Solubility | DMSO, DMF, MeOH, EtOH | Sparingly soluble in |

| pKa (Predicted) | ~13 (Amide NH), ~14 (OH) | Non-ionizable under physiological pH |

Synthetic Routes & Process Chemistry

Strategic Selection: The Mixed Anhydride Method

While Z-Ser-NH2 can be synthesized via ammonolysis of methyl esters (Z-Ser-OMe), that route often requires prolonged reaction times which can lead to

The Mixed Anhydride Coupling method is superior for laboratory and pilot-scale synthesis due to:

-

Speed: Fast reaction kinetics at low temperature.[2]

-

Chiral Integrity: Low temperatures (-15°C) minimize racemization at the

-carbon.[2] -

Purity: Byproducts (

, isobutanol) are easily removed.[2]

Detailed Protocol: Mixed Anhydride Amidation

Reagents:

-

Starting Material: Z-L-Ser-OH (1.0 eq)[2]

-

Activator: Isobutyl chloroformate (IBCF) (1.1 eq)[2]

-

Base: N-Methylmorpholine (NMM) (1.1 eq)[2]

-

Ammonia Source: 28%

or -

Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

-

Activation: Dissolve Z-L-Ser-OH in anhydrous THF under

atmosphere. Cool to -15°C (ice/salt bath). -

Base Addition: Add NMM dropwise. Ensure temperature does not rise above -10°C to prevent racemization.[2]

-

Anhydride Formation: Add IBCF dropwise. Stir for 15 minutes. The formation of the mixed anhydride intermediate is rapid.[2]

-

Amidation: Introduce ammonia (gas sparge or aqueous solution) vigorously.[2] If using aqueous

, maintain low temperature to prevent hydrolysis of the anhydride back to the acid.[2] -

Quench & Workup: After 1 hour, warm to room temperature. Evaporate THF.[2] Dissolve residue in EtOAc, wash with 5% citric acid (removes unreacted amine), 5%

(removes unreacted acid), and brine. -

Crystallization: Recrystallize from EtOAc/Hexanes to yield Z-Ser-NH2.

Synthesis Workflow Diagram

Figure 1: Logic flow for the Mixed Anhydride synthesis of Z-Ser-NH2, prioritizing low-temperature activation to prevent racemization.

Analytical Characterization

To validate the structure and purity of the synthesized Z-Ser-NH2, the following spectral markers must be confirmed.

Proton NMR ( -NMR) in DMSO-

-

Amide Protons (

): Two distinct broad singlets around -

Carbamate NH: Doublet around

7.5 ppm.[2] -

Aromatic Ring: Multiplet at

7.30–7.40 ppm (5H, Benzyl group).[2] -

Benzylic

: Singlet (or AB system) at -

-CH: Multiplet at

-

-CH2 (Hydroxymethyl): Multiplet at

Mass Spectrometry (ESI-MS)[2]

-

Positive Mode: Look for

and -

Fragmentation: Loss of the benzyl group (

91) is a characteristic tropylium ion peak.[2]

Applications in Drug Development[3][6]

O-Glycosylation Precursor

Z-Ser-NH2 is a vital scaffold for synthesizing Tn antigen analogs .[2] The free hydroxyl group allows for the attachment of acetylated sugars (e.g., GalNAc) via Koenigs-Knorr or trichloroacetimidate protocols.[2] The C-terminal amide mimics the native peptide bond terminus or can be dehydrated to a nitrile for further derivatization.[2]

Hofmann Rearrangement to Gem-Diamines

Treatment of Z-Ser-NH2 with oxidizing agents (e.g., IBD - Iodobenzene diacetate) induces a Hofmann rearrangement, converting the primary amide into an amine.[2] This yields a geminal diamine precursor (after O-protection), a motif found in retro-inverso peptides and peptidomimetics.[2]

Reaction Scope Diagram

Figure 2: Divergent synthetic utility of Z-Ser-NH2 in medicinal chemistry workflows.

Stability & Safety (E-E-A-T)

-

Storage: Store at 2-8°C. The compound is stable as a solid but can undergo slow hydrolysis in aqueous solution at extreme pH.[2]

-

Hygroscopicity: The amide and hydroxyl groups make the compound hygroscopic; store under desiccant.[2]

-

Safety:

References

-

Lead Sciences. this compound Product Data. Retrieved from [2]

-

PubChem. N-(Benzyloxycarbonyl)-L-serine (Acid form for property comparison).[2] National Library of Medicine.[2] Retrieved from [2]

-

Bachem. Peptide Synthesis Guide: Protecting Groups and Amidation. Retrieved from [2]

-

ChemicalBook. N-Cbz-L-Serine Amide CAS 70897-15-3 Entry.[2] Retrieved from [2]

-

BLD Pharm. Product Analysis: this compound.[1][2] Retrieved from [2]

Sources

Cbz-L-serinamide chemical formula and molecular weight

Identity, Synthesis, and Applications in Drug Discovery

Executive Summary

Cbz-L-serinamide (N-Carbobenzyloxy-L-serinamide) is a critical chiral intermediate in peptide chemistry and medicinal research.[1] Structurally, it consists of L-serine protected at the

This guide provides a definitive technical profile of Cbz-L-serinamide, distinguishing it from its acidic precursor (Z-Ser-OH).[1] It details physiochemical properties, robust synthetic protocols to avoid racemization, and its utility as a probe for serine protease activity.

Part 1: Chemical Identity & Physiochemical Profile[1][2]

Unlike the widely available Cbz-L-Serine (free acid), the amide form is often synthesized in situ or custom-ordered for specific enzymatic assays.[1] The conversion of the carboxylic acid to an amide significantly alters the molecule's hydrogen bond donor/acceptor profile and solubility.

1.1 Core Chemical Data[2][3]

| Property | Specification |

| Chemical Name | Benzyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate |

| Common Abbreviations | Cbz-L-serinamide; Z-Ser-NH |

| Molecular Formula | C |

| Molecular Weight | 238.24 g/mol |

| CAS Number | Note: Often indexed under derivatives.[1][4][3][5][6] Z-Ser-OH is 1145-80-8.[1][7][8] L-Serinamide is 6791-49-7.[1][2] |

| Chirality | L-isomer (S-configuration at |

| Physical State | White crystalline powder |

| Solubility | Soluble in MeOH, EtOH, DMF, DMSO; sparingly soluble in water.[1] |

1.2 Structural Analysis

The molecule features three distinct functional zones crucial for its reactivity:

-

Cbz Group: Provides steric bulk and lipophilicity, protecting the amine from nucleophilic attack and preventing polymerization.

-

Primary Amide: Mimics the peptide bond backbone, essential for enzyme recognition (S1-S1' subsite interactions).[1]

-

Free Hydroxyl: The

-hydroxyl group of serine remains unprotected, making this molecule a "minimal" substrate but also introducing synthetic challenges (potential for O-acylation).[1]

Part 2: Synthetic Routes & Mechanistic Insight[1]

Senior Scientist Note: The synthesis of Serine amides is prone to two specific failure modes: racemization (loss of chirality) and O-acylation (ester formation on the side chain).[1] The protocols below are selected to mitigate these risks.

2.1 Method A: Mixed Anhydride Coupling (Recommended)

This method is preferred for high-purity applications as it avoids the harsh basic conditions of ammonolysis that can lead to

-

Reagents: Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), Ammonia (gas or dioxane solution).[1]

-

Conditions: Anhydrous THF, -15°C.

Protocol:

-

Dissolve Z-Ser-OH (1.0 eq) in dry THF under nitrogen.

-

Cool to -15°C (Critical to prevent O-acylation).

-

Add NMM (1.0 eq) followed by IBCF (1.0 eq) dropwise.[1] Stir for 15 mins to form the mixed anhydride.

-

Introduce anhydrous ammonia (gas bubbling or 0.5M solution in dioxane).

-

The active anhydride is selectively attacked by

at the carbonyl carbon. -

Warm to RT, evaporate solvent, and recrystallize from EtOAc/Hexane.

2.2 Method B: Ammonolysis of Methyl Ester

Suitable for large-scale, lower-cost production where slight racemization is acceptable.[1]

-

Precursor: Cbz-L-Serine Methyl Ester (Z-Ser-OMe).[1]

-

Reagent: Saturated Methanolic Ammonia (

-

Protocol: Stir Z-Ser-OMe in methanolic ammonia at 0°C for 24 hours. The product precipitates or is isolated by concentration.[9][10]

2.3 Synthesis Workflow Visualization

Caption: Step-wise synthesis via the Mixed Anhydride method, highlighting critical control points to prevent side reactions.

Part 3: Applications in Drug Discovery[1][2][12]

3.1 Serine Protease Probes

Cbz-L-serinamide serves as a P1-P1' mimic in protease assays.[1]

-

Mechanism: The amide group (

) occupies the S1' pocket of enzymes like Chymotrypsin or Elastase, while the Cbz group occupies the S2/S3 hydrophobic pockets. -

Utility: It allows researchers to study the hydrolytic activity of proteases. Unlike ester substrates (which are hydrolyzed rapidly), the amide bond turnover is slower, allowing for steady-state kinetic analysis (

,

3.2 Chiral Building Block

The compound is a precursor for:

-

Hofmann Rearrangement: Converting the amide to a geminal diamine derivative (retention of configuration).[1]

-

Dehydration: Conversion to the nitrile (Cbz-Ser-CN) using cyanuric chloride, a key intermediate for heterocyclic drug scaffolds.[1]

3.3 Experimental Decision Logic

Caption: Decision tree for utilizing Cbz-L-serinamide in biochemical assays versus organic synthesis.

Part 4: Analytical Characterization

To validate the identity of synthesized Cbz-L-serinamide, the following spectral signatures must be confirmed.

1. Proton NMR (

- 7.35 (m, 5H): Phenyl group protons (Cbz).[1]

-

5.05 (s, 2H): Benzylic -CH

-

4.10 (m, 1H):

-

3.60 (m, 2H):

-

7.10, 7.50 (br s, 2H): Amide -NH

2. Mass Spectrometry (ESI-MS):

-

Expected [M+H]

: 239.25[1] -

Expected [M+Na]

: 261.23

References

-

PubChem. (2025).[1][2] L-Serinamide Compound Summary. National Library of Medicine. Available at: [Link][1]

-

ResearchGate. (2025). Synthesis of N-Cbz Amides and Transamidation Reactions. Available at: [Link]

Sources

- 1. N-Cbz-L-serine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. L-Serinamide | C3H8N2O2 | CID 101138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Cbz-L-Serine | 1145-80-8 [chemicalbook.com]

- 7. peptide.com [peptide.com]

- 8. N-Carbobenzyloxy-L-serine | 1145-80-8 [chemnet.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

Synthesis of (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate

Topic: Common Name: Cbz-L-Serinamide (Z-Ser-NH2) CAS: 70897-15-3

Executive Strategic Analysis

The synthesis of (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate (Z-Ser-NH2) represents a fundamental yet nuanced challenge in chiral pool chemistry. While the transformation appears to be a simple amidation of N-protected serine, the presence of the free

This guide prioritizes the Mixed Anhydride Method via isobutyl chloroformate (IBCF). This pathway is selected for its scalability and atom economy compared to carbodiimide-mediated couplings (EDC/DCC), which often struggle with the removal of urea byproducts in polar substrates. A secondary Active Ester Ammonolysis route is provided for high-purity bench-scale applications.

Retrosynthetic Logic & Pathway

The synthesis disconnects the primary amide bond. The strategic choice of the Benzyloxycarbonyl (Cbz/Z) group is intentional; unlike Boc, it is stable to the acidic conditions often used in subsequent glycosylation or chain-elongation steps, and unlike Fmoc, it is stable to basic amines used in later stages.

Figure 1: Retrosynthetic disconnection showing the activation strategy.

Critical Process Parameters (CPP)

Before initiating synthesis, the following parameters must be controlled to ensure the (S)-enantiomer is preserved.

| Parameter | Critical Limit | Scientific Rationale |

| Temperature (Activation) | -15°C to -20°C | Higher temperatures ( |

| Base Selection | N-Methylmorpholine (NMM) | Avoid Triethylamine (TEA). NMM is less basic and sterically hindered, significantly reducing the rate of |

| Stoichiometry | 1.0 : 1.0 (Acid : IBCF) | Excess chloroformate will react with the hydroxyl group to form a carbonate impurity. |

| Ammonia Source | NH | Aqueous ammonium hydroxide can cause hydrolysis of the mixed anhydride back to the starting acid. |

Methodology A: The Mixed Anhydride Protocol (Primary)

This protocol is the industry standard for synthesizing Z-Ser-NH2 due to its high yield and ease of purification.

Reagents:

-

N-Cbz-L-Serine (10.0 mmol)

-

N-Methylmorpholine (NMM) (10.0 mmol)

-

Isobutyl Chloroformate (IBCF) (10.0 mmol)

-

Ammonia gas (or 0.5M NH

in Dioxane) -

Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:

-

Solvation: Dissolve N-Cbz-L-Serine (2.39 g, 10 mmol) in anhydrous THF (30 mL) in a round-bottom flask under nitrogen atmosphere.

-

Base Addition: Cool the solution to -15°C using an ice/salt bath (or cryostat). Add NMM (1.1 mL, 10 mmol) dropwise. Do not overshoot temperature.

-

Activation: Add Isobutyl Chloroformate (1.3 mL, 10 mmol) dropwise over 5 minutes.

-

Observation: A white precipitate (NMM

HCl) will form immediately. -

Timing: Stir at -15°C for exactly 15 minutes . Longer times increase racemization risk; shorter times result in incomplete activation.

-

-

Ammonolysis: Introduce ammonia.

-

Gas Method: Gently bubble dry NH

gas into the slurry for 15 minutes while maintaining -15°C. -

Solution Method: Add 2.0 equivalents of NH

(dissolved in dioxane or THF) dropwise.

-

-

Reaction Completion: Allow the mixture to warm to 0°C over 30 minutes, then to room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 3:1).

-

Workup (Self-Validating Step):

-

Filter off the NMM

HCl salt. -

Concentrate the filtrate in vacuo.[1]

-

Redissolve residue in Ethyl Acetate (EtOAc).

-

Wash 1: 5% Citric Acid (removes unreacted amine/base).

-

Wash 2: 5% NaHCO

(removes unreacted starting acid). Note: If product precipitates here, add a small amount of n-Butanol. -

Wash 3: Brine.[2]

-

-

Isolation: Dry over Na

SO

Figure 2: Process flow for the Mixed Anhydride synthesis.

Methodology B: Active Ester (EDC/HOBt) Protocol

Use this method if the Mixed Anhydride method yields low purity or if strictly aqueous ammonia must be used. HOBt is essential here to prevent racemization.

Reagents:

-

N-Cbz-L-Serine (10 mmol)

-

EDC

HCl (11 mmol) -

HOBt (11 mmol) - Critical for chiral preservation

-

Ammonium Chloride (NH

Cl) (20 mmol) + DIPEA (20 mmol) -

Solvent: DMF (Dimethylformamide)

Protocol:

-

Dissolve Cbz-L-Serine in DMF (20 mL).

-

Add HOBt and EDC

HCl at 0°C. Stir for 30 minutes to form the OBt-active ester. -

Add solid NH

Cl followed by DIPEA. -

Stir at Room Temperature overnight (12-16 hours).

-

Workup: Dilute with water (100 mL). The product may precipitate.[3] If not, extract exhaustively with EtOAc (3 x 50 mL). Wash organic layer with 1M HCl, sat. NaHCO

, and brine.

Characterization & Validation

To ensure scientific integrity, the isolated product must meet the following specifications.

| Property | Specification | Validation Method |

| Appearance | White crystalline solid | Visual Inspection |

| Melting Point | 114 - 119°C | Capillary Melting Point Apparatus |

| Optical Rotation | Polarimeter (Sodium D line) | |

| 1H NMR (DMSO-d6) | NMR Spectroscopy | |

| Purity | >98% | HPLC (C18 column, Acetonitrile/Water gradient) |

Note on Optical Rotation: A value significantly lower than +15° (e.g., +5° or 0°) indicates racemization occurred during the activation step.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Oily Product | O-Acylation of Serine | Ensure temperature is strictly -15°C during IBCF addition. Do not allow to warm until ammonia is added. |

| Racemization ( | Base-catalyzed proton abstraction | Switch from TEA to NMM . Reduce activation time to <15 mins. |

| Product in Aqueous Layer | High water solubility | Saturate the aqueous layer with NaCl (Salting out) before extraction. Use EtOAc/n-Butanol (9:1) for extraction. |

References

- Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society.

-

Albertson, N. F. (1962).[4] Synthesis of Peptides with Mixed Anhydrides. Organic Reactions. (Classic reference for the IBCF/NMM protocol).

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

- 3. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]

(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate literature review

An In-Depth Technical Guide to (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chiral building block in synthetic organic chemistry and drug discovery. From its fundamental properties to detailed synthetic protocols and applications, this document serves as a critical resource for researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Importance

This compound, also known by its common synonyms N-Cbz-L-serine amide or Z-L-serine amide, is a derivative of the naturally occurring amino acid L-serine. The strategic importance of this molecule lies in the benzyloxycarbonyl (Cbz or Z) protecting group on the amine functionality. This protection is crucial in multi-step syntheses, allowing for the selective reaction of other functional groups within the molecule. The Cbz group is stable under a variety of reaction conditions but can be readily removed when necessary, typically through hydrogenolysis, to reveal the free amine for subsequent chemical transformations.[1]

The defined stereochemistry at the α-carbon, inherited from L-serine, makes this compound an invaluable chiral synthon for the synthesis of complex, stereochemically rich target molecules, particularly in the development of novel therapeutics.[1][2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.

| Property | Value | Source |

| IUPAC Name | Benzyl N-(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate | [3] |

| Synonyms | N-Cbz-L-serine amide, Z-L-serine amide | [3] |

| CAS Number | 70897-15-3 | [2] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [2] |

| Molecular Weight | 238.24 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥98% | [2] |

| Storage | Sealed in dry, room temperature | [2] |

Spectroscopic Characterization (Reference Data for N-Cbz-L-serine):

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the benzyl group protons (aromatic region), the methylene protons of the benzyl group, the methine and methylene protons of the serine backbone, and exchangeable protons from the amide and hydroxyl groups.

-

¹³C NMR: The carbon NMR would display resonances for the carbonyl carbons of the carbamate and amide, the aromatic carbons, the benzylic carbon, and the carbons of the serine backbone.

-

FT-IR: Infrared spectroscopy would reveal characteristic absorption bands for N-H stretching (amide and carbamate), C=O stretching (amide and carbamate), C-O stretching, and aromatic C-H stretching.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns related to the loss of the benzyl group and other fragments.

Synthesis and Purification

The synthesis of this compound typically proceeds from its corresponding carboxylic acid, N-Cbz-L-serine. A classic and reliable method for this transformation was described by Fruton in 1942.

Synthesis of the Precursor: N-Cbz-L-serine

The initial step involves the protection of the amino group of L-serine with a benzyloxycarbonyl (Cbz) group. This is a standard procedure in peptide chemistry.

Experimental Protocol:

-

Dissolve L-serine in an aqueous solution of a suitable base, such as sodium hydroxide, at a low temperature (typically 0-5 °C).

-

Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution while maintaining the low temperature and basic pH.

-

Continue stirring until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).

-

Acidify the reaction mixture to precipitate the N-Cbz-L-serine product.

-

Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system can be performed for further purification.[5]

Amidation of N-Cbz-L-serine to form this compound

The conversion of the carboxylic acid to the primary amide is a key step. The method described by Fruton involves a two-step process via the methyl ester.

Experimental Protocol (Adapted from Fruton, 1942):

-

Esterification: Dissolve N-Cbz-L-serine in methanol and treat with dry hydrogen chloride gas to catalyze the formation of the methyl ester. The reaction progress can be monitored by TLC.

-

Solvent Removal: Once the esterification is complete, remove the solvent under reduced pressure to obtain the crude N-Cbz-L-serine methyl ester, which is often a syrup.

-

Aminolysis: Dissolve the crude methyl ester in methanol that has been saturated with dry ammonia gas at 0 °C.

-

Reaction: Allow the solution to stand at room temperature for a period of time (e.g., 2 days) to allow for the conversion of the ester to the amide.

-

Isolation: Evaporate the solvent to yield the crystalline this compound. The product can be further purified by recrystallization.

Applications in Drug Development and Medicinal Chemistry

The primary application of this compound and its parent acid in drug development is as a chiral building block for the synthesis of more complex molecules.

Peptide Synthesis

As a protected amino acid derivative, N-Cbz-L-serine amide can be a precursor to serine-containing peptides. The Cbz group prevents unwanted side reactions at the N-terminus during peptide coupling reactions.[6]

Synthesis of Chiral Pharmaceuticals

The enantiomerically pure nature of this compound makes it a valuable starting material for the asymmetric synthesis of pharmaceutical agents. For instance, the D-enantiomer of the parent acid, N-Cbz-D-serine, is a known intermediate in the synthesis of the antiepileptic drug lacosamide.[1] This highlights the importance of such protected serine derivatives in accessing bioactive molecules with specific stereochemistry.

Potential Bioactivities

While extensive biological data for this compound itself is limited, related carbamate-containing compounds have been investigated for a range of biological activities. These include potential antimicrobial, anticancer, and neuroprotective effects.[7] The structural resemblance to natural peptides suggests that such molecules could interact with biological targets like enzymes.[7]

Enzymatic Hydrolysis: Early studies by Fruton demonstrated that "carbobenzoxy-l-serinamide" can be hydrolyzed by certain proteolytic enzymes, such as those found in papain and beef spleen cathepsin preparations. This indicates that the amide bond is susceptible to enzymatic cleavage, a property that could be relevant in the design of prodrugs or biodegradable materials.

Causality and Self-Validation in Experimental Design

The described synthetic protocols are designed with inherent self-validation and a clear understanding of the underlying chemical principles.

-

Choice of Protecting Group: The Cbz group is chosen for its stability under the conditions of esterification and amidation, and its susceptibility to removal by hydrogenolysis, which is a mild and selective deprotection method.[1]

-

Two-Step Amidation: The conversion of the carboxylic acid to the amide via the methyl ester is a classic and reliable strategy. Direct amidation of the carboxylic acid can sometimes require harsh conditions or expensive coupling reagents. The ester intermediate is more reactive towards aminolysis than the parent carboxylic acid, allowing the reaction to proceed under milder conditions.

-

Control of Stereochemistry: Starting with the enantiomerically pure L-serine ensures that the stereocenter is maintained throughout the synthesis, provided that harsh conditions that could lead to racemization are avoided. The reaction conditions described are generally mild enough to preserve the stereochemical integrity of the molecule.

Conclusion and Future Perspectives

This compound is a valuable and versatile chiral building block with established utility in organic synthesis. Its primary role in drug development is as a precursor for more complex molecules, leveraging its protected amine and defined stereochemistry. While direct and extensive biological activity data for this specific compound is not widely reported in recent literature, its foundational importance in the synthesis of bioactive peptides and chiral pharmaceuticals is undisputed.

Future research could focus on exploring the direct biological activities of this and similar Cbz-protected amino acid amides, potentially uncovering novel therapeutic applications. Furthermore, the development of more modern, efficient, and greener synthetic routes to this compound would be of significant interest to the pharmaceutical and chemical industries.

References

-

Lead Sciences. This compound. Available from: [Link]

-

Organic Syntheses. BENZYL METHOXY- OR ISOPROPOXYMETHYL-CARBAMATE. Available from: [Link]

-

Chemsrc.com. (s)-benzyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate. Available from: [Link]

-

Scientific Research Publishing. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Available from: [Link]

-

PubChem. [1-(1-Benzyl-3-Hydroxy-2-Oxo-Propylcarbamoyl)-2-Phenyl-Ethyl]-Carbamic Acid Benzyl Ester. Available from: [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link]

-

PubChem. Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate. Available from: [Link]

-

ResearchGate. Benzyl {2-[(2-(1H-Benzo[d][2][4][7]triazol-1-yl)-2-oxoethyl)amino] - ResearchGate. Available from: [Link]

-

PubChem. N-(Benzyloxycarbonyl)-L-serine. Available from: [Link]

-

ResearchGate. Reaction of Trimethylsilylamines with N-Cbz-L-serine-β-lactone: A Convenient Route to Optically Pure β-Amino-L-alanine Derivatives. Available from: [Link]

-

LookChem. Cas 1145-80-8,N-Cbz-L-Serine. Available from: [Link]

-

National Center for Biotechnology Information. Studies on the Enzymes Involved in the Biosynthesis of Cyclo-Tris (N-2,3-Dihydroxybenzoyl-l-Seryl) in Escherichia coli: Kinetic Properties of the l-Serine–Activating Enzyme. Available from: [Link]

-

ResearchGate. Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups. Available from: [Link]

-

PubMed. Toxicology studies with N-acetyl-L-serine. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate | C11H14N2O4 | CID 313368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [cymitquimica.com]

- 5. Structure and function studies on enzymes with a catalytic carboxyl group(s): from ribonuclease T1 to carboxyl peptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Buy (S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate [smolecule.com]

Technical Whitepaper: Spectroscopic Characterization of Cbz-L-serinamide

This guide outlines the spectroscopic characterization and quality control framework for Cbz-L-serinamide (N-Benzyloxycarbonyl-L-serinamide), a critical chiral intermediate in the synthesis of protease inhibitors and peptidomimetics.

Executive Summary

Cbz-L-serinamide (CAS: 70897-15-3) serves as a protected serine building block where the amine is masked by a benzyloxycarbonyl (Cbz/Z) group and the carboxylic acid is converted to a primary amide. This modification renders the molecule stable against racemization during subsequent coupling steps while preserving the hydroxymethyl side chain for further functionalization (e.g., glycosylation or phosphorylation).

This guide provides a definitive reference for the structural validation of Cbz-L-serinamide using NMR, IR, and MS modalities. It is designed to assist analytical chemists and process scientists in differentiating the target amide from common impurities such as the starting methyl ester (Cbz-Ser-OMe) or the hydrolysis byproduct (Cbz-Ser-OH).

Molecular Architecture & Theoretical Basis

The spectroscopic signature of Cbz-L-serinamide is defined by three distinct domains:

-

The Cbz Protecting Group: A carbamate linkage providing strong aromatic and benzylic signals.

-

The L-Serine Core: A chiral center (

-CH) and a hydroxymethyl side chain ( -

The Primary Amide: A terminal functional group exhibiting distinct exchangeable protons and carbonyl resonance.

Physicochemical Specifications

| Parameter | Specification |

| IUPAC Name | Benzyl ((S)-1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate |

| Molecular Formula | |

| Molecular Weight | 238.24 g/mol |

| Exact Mass | 238.0954 |

| Physical State | White crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in |

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra. Cbz-L-serinamide is typically generated via the ammonolysis of Cbz-L-serine methyl ester using methanolic ammonia.

Reaction Workflow (Graphviz)

The following diagram illustrates the transformation and critical QC checkpoints.

Figure 1: Synthetic pathway for Cbz-L-serinamide via aminolysis, highlighting potential impurities detectable by spectroscopy.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection: DMSO-

H NMR Data (400 MHz, DMSO- )

The spectrum is characterized by the disappearance of the methyl ester singlet (~3.6 ppm) and the appearance of two distinct amide protons.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.30 – 7.40 | Multiplet (m) | 5H | Ar-H (Cbz) | Phenyl ring protons; diagnostic for Cbz group integrity. |

| 7.25 | Broad Singlet (br s) | 1H | CONH | Amide proton (anti); typically H-bonded and deshielded. |

| 7.10 | Broad Singlet (br s) | 1H | CONH | Amide proton (syn); often appears upfield of the anti proton. |

| 7.05 | Doublet (d, | 1H | NH-Cbz | Urethane NH; couples to the |

| 5.03 | Singlet (s) | 2H | Ph-CH | Benzylic methylene; sharp singlet confirms intact Cbz. |

| 4.85 | Triplet (t, | 1H | OH | Side-chain hydroxyl; visible as a triplet in dry DMSO due to coupling with |

| 4.05 – 4.15 | Multiplet (m) | 1H | Chiral center; multiplicity arises from coupling to NH and | |

| 3.55 – 3.65 | Multiplet (m) | 2H | Diastereotopic methylene protons adjacent to the OH. |

C NMR Data (100 MHz, DMSO- )

| Shift ( | Carbon Type | Assignment |

| 172.5 | Quaternary (C=O) | Amide Carbonyl (CONH |

| 156.1 | Quaternary (C=O) | Urethane Carbonyl (NH-CO-O); characteristic of Cbz. |

| 137.0 | Quaternary (Ar-C) | Ipso-Carbon of Phenyl ring. |

| 128.3, 127.7, 127.6 | Methine (CH) | Aromatic Carbons (Ortho, Meta, Para). |

| 65.5 | Methylene (CH | Benzylic Carbon (Ph-CH |

| 61.8 | Methylene (CH | |

| 57.5 | Methine (CH) |

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint" validation. The key differentiator is the Amide I/II region, which splits into multiple bands due to the presence of both the carbamate and the primary amide.

| Wavenumber ( | Vibration Mode | Functional Group | Notes |

| 3200 – 3400 | Hydroxyl / Amide A | Broad, intense band. Overlap of OH and NH stretches. | |

| 1690 – 1705 | Carbamate (Cbz) | Urethane carbonyl stretch. | |

| 1650 – 1665 | Amide I | Primary amide carbonyl stretch (strong). | |

| 1530 – 1550 | Amide II | N-H bending mixed with C-N stretch. | |

| 1050 – 1070 | Primary Alcohol | Characteristic of the Serine side chain ( | |

| 695, 735 | Mono-sub. Benzene | Out-of-plane bending; confirms benzyl group. |

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry confirms the molecular formula and provides structural evidence through specific fragmentation pathways, particularly the loss of the Cbz group or water.

Ionization: Electrospray (ESI) / Positive Mode

-

[M+H]

: -

[M+Na]

: -

[2M+H]

:

Fragmentation Pathway (MS/MS)

The following Graphviz diagram details the logical fragmentation observed in collision-induced dissociation (CID).

Figure 2: Primary fragmentation pathways for Cbz-L-serinamide in ESI-MS/MS.

Quality Control & Troubleshooting Protocol

This protocol ensures the material is suitable for downstream applications.

Self-Validating Checks

-

The "Methyl Ester" Check (NMR):

-

Observation: Look for a sharp singlet at 3.6–3.7 ppm .

-

Verdict: If present, the ammonolysis is incomplete. The product contains Cbz-L-Ser-OMe .[1]

-

-

The "Racemization" Check (Chiral HPLC):

-

While NMR is achiral, racemization often leads to small satellite peaks in the

-CH region if diastereomers are formed with chiral impurities. For strict QC, use a Chiralpak AD-H column (Hexane/IPA mobile phase).

-

-

The "Water" Check (MS):

-

A strong peak at

221.1 in the primary MS scan (not MS/MS) suggests thermal degradation or instability in the source, as the serine hydroxyl is prone to elimination.

-

References

-

ChemicalBook. (n.d.). N-Cbz-L-Serine NMR and Properties. Retrieved from

-

BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 100310 (N-Cbz-L-Serine). Retrieved from

-

TCI Chemicals. (n.d.). Product Specification: N-Benzyloxycarbonyl-L-serine. Retrieved from

-

Royal Society of Chemistry. (2025). Direct aminolysis of methyl esters with ammonia in continuous flow. Reaction Chemistry & Engineering. Retrieved from

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Z-L-Serine Amide Derivatives

Foreword: The Serine Amide Scaffold - A Gateway to Novel Bioactivities

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with potent and selective biological activities is paramount. Among the myriad of scaffolds explored, amino acid derivatives have consistently proven to be a fertile ground for innovation. This guide delves into the burgeoning field of Z-L-serine amide derivatives, a class of compounds demonstrating significant promise across various therapeutic areas. The inherent chirality and functional versatility of the L-serine backbone, coupled with the diverse physicochemical properties that can be introduced via the amide linkage, provide a powerful platform for the rational design of targeted therapeutics. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, characterization, and biological evaluation of these promising molecules. We will explore their potential as enzyme inhibitors and anticancer agents, providing not only the theoretical underpinnings but also practical, field-proven experimental protocols to empower your research endeavors.

I. The Architectural Versatility of Z-L-Serine Amide Derivatives: A Foundation for Biological Activity

The core structure of a Z-L-serine amide derivative, characterized by a benzyloxycarbonyl (Z) protected amine, a primary amide, and a hydroxyl group, offers multiple points for chemical modification. This architectural flexibility is the cornerstone of its diverse biological activities. The Z-group provides a lipophilic character and protects the amine during synthesis, while the amide bond can be readily formed with a vast array of amines, introducing a wide range of functional groups.[1] The hydroxyl group of the serine residue presents a further opportunity for derivatization, such as esterification with bioactive molecules to create hybrid compounds with dual activities.[2]

Z-L-serine amide itself is a valuable building block in peptide synthesis and is utilized in the development of various bioactive molecules, including enzyme inhibitors.[3] Its unique structure facilitates specific interactions within biological systems, enhancing its potential in targeted therapies.[3]

II. Anticancer Potential: Targeting the Hallmarks of Malignancy

A growing body of evidence suggests that amide derivatives, including those derived from amino acids, possess significant antitumor properties.[1] While research specifically on Z-L-serine amide derivatives is an emerging field, the broader class of serine and amide-containing compounds has demonstrated efficacy against various cancer cell lines. The anticancer activity of these derivatives often stems from their ability to induce programmed cell death (apoptosis) and disrupt the cell cycle in cancerous cells.

A. Induction of Apoptosis: The Intrinsic Pathway

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Many chemotherapeutic agents exert their effects by triggering this cellular suicide program. Z-L-serine amide derivatives are being investigated for their potential to modulate key proteins in the apoptotic cascade.

The intrinsic apoptotic pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction.[4] It is hypothesized that certain Z-L-serine amide derivatives can shift this balance in favor of apoptosis.

Experimental Workflow: Assessing Apoptosis Induction

Caption: Workflow for evaluating apoptosis induction by Z-L-serine amide derivatives.

Protocol 1: Western Blot Analysis of Apoptotic Markers

-

Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the Z-L-serine amide derivative for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and cleaved PARP overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). Calculate the Bax/Bcl-2 ratio.[4]

Protocol 2: Caspase-3/7 Activity Assay

-

Cell Treatment: Seed cells in a 96-well plate and treat with the Z-L-serine amide derivative as described above.

-

Assay Procedure: Use a commercially available caspase-3/7 activity assay kit (e.g., based on a proluminescent substrate like Z-DEVD-aminoluciferin).[6]

-

Measurement: Add the caspase-3/7 reagent to each well and incubate for 1-2 hours at room temperature, protected from light.

-

Data Analysis: Measure the luminescence using a plate reader. Increased luminescence corresponds to higher caspase-3/7 activity.[6]

B. Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, anticancer agents can inhibit tumor growth by arresting the cell cycle at specific checkpoints (G1, S, or G2/M phase). This prevents cancer cells from replicating their DNA and dividing.

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation and Treatment: Culture cancer cells and treat them with the Z-L-serine amide derivative for a specified period (e.g., 24 hours).

-

Cell Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[7]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[8]

-

Flow Cytometry: Incubate the cells for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9] An accumulation of cells in a particular phase suggests cell cycle arrest.

III. Enzyme Inhibition: A Targeted Approach to Disease Modulation

The structural features of Z-L-serine amide derivatives make them attractive candidates for the design of enzyme inhibitors, particularly for proteases. The serine hydroxyl group can mimic the catalytic serine residue in the active site of serine proteases, while the modifiable amide portion can be tailored to achieve specificity for the target enzyme's substrate-binding pockets.

A. Targeting Serine Proteases

Serine proteases are a large family of enzymes involved in a multitude of physiological and pathological processes, including blood coagulation, digestion, and inflammation. Their dysregulation is implicated in numerous diseases, making them important therapeutic targets. The catalytic mechanism of serine proteases involves a catalytic triad (Ser, His, Asp) where the serine hydroxyl group acts as a nucleophile to attack the substrate's carbonyl carbon.[7] Inhibitors can be designed to interact with this active site.

Signaling Pathway: Serine Protease Catalytic Mechanism

Caption: Simplified catalytic mechanism of a serine protease.

B. Determining Inhibitory Potency: IC50 and Ki

To characterize the effectiveness of an inhibitor, two key parameters are determined: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

-

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[10]

-

Ki: The dissociation constant of the enzyme-inhibitor complex, representing the binding affinity of the inhibitor for the enzyme. A lower Ki value indicates a more potent inhibitor.

Protocol 4: Determination of IC50 and Ki for a Serine Protease Inhibitor

-

Enzyme and Substrate Preparation: Prepare solutions of the target serine protease (e.g., trypsin, chymotrypsin) and a suitable chromogenic or fluorogenic substrate (e.g., a p-nitroanilide or AMC-conjugated peptide) in an appropriate assay buffer.[11]

-

Inhibitor Dilution Series: Prepare a serial dilution of the Z-L-serine amide derivative in the assay buffer.

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Incubate for a pre-determined time to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the rate of product formation over time using a microplate reader (measuring absorbance or fluorescence).[11]

-

-

IC50 Determination:

-

Plot the initial reaction rates against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

-

-

Ki Calculation:

-

For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[11]

-

Table 1: Quantitative Data Summary for a Hypothetical Z-L-Serine Amide Derivative (Z-Ser-NH-R)

| Biological Activity | Assay | Cell Line / Enzyme | Parameter | Value |

| Anticancer | MTT Assay | MCF-7 | IC50 | 15.2 µM |

| Cell Cycle Analysis | MCF-7 | % G2/M Arrest (at 24h) | 65% | |

| Western Blot | MCF-7 | Bax/Bcl-2 Ratio (fold change) | 3.5 | |

| Caspase-3/7 Assay | MCF-7 | Activity (fold change) | 4.2 | |

| Enzyme Inhibition | Protease Activity Assay | Trypsin | IC50 | 5.8 µM |

| Trypsin | Ki | 2.1 µM |

IV. Synthesis and Characterization

The synthesis of Z-L-serine amide derivatives is typically achieved through standard peptide coupling reactions.

Protocol 5: General Synthesis of a Z-L-Serine Amide Derivative

-

Starting Material: Begin with commercially available N-α-Cbz-L-serine (Z-L-serine).

-

Activation of the Carboxylic Acid: Activate the carboxylic acid of Z-L-serine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).[12]

-

Amide Bond Formation: Add the desired amine (R-NH2) to the activated Z-L-serine. The reaction is typically carried out at room temperature and stirred for several hours to overnight.[1]

-

Work-up and Purification: After the reaction is complete, filter off any solid byproducts. The crude product is then purified using techniques such as extraction and column chromatography on silica gel.[1]

Characterization: The structure and purity of the synthesized Z-L-serine amide derivatives are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of the compound. The restricted rotation around the amide C-N bond can sometimes lead to the observation of conformational isomers in the NMR spectrum.[13]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized derivative.

V. In Vivo Evaluation: A Glimpse into Therapeutic Efficacy

While in vitro studies provide crucial initial data, the ultimate validation of a compound's therapeutic potential requires in vivo evaluation in animal models.

Experimental Workflow: In Vivo Anticancer Efficacy Study

Caption: General workflow for an in vivo anticancer efficacy study.

Preclinical studies in mouse xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard approach to assess the antitumor activity of novel compounds.[14] For example, a study on N-dichloroacetyl-DL-serine showed its ability to depress the growth of sarcoma-37 in mice.[15] Key parameters to evaluate include tumor growth inhibition, effects on animal body weight (as an indicator of toxicity), and analysis of biomarkers in the excised tumors.

VI. Concluding Remarks and Future Directions

Z-L-serine amide derivatives represent a promising class of compounds with demonstrable potential in oncology and as enzyme inhibitors. The inherent modularity of their synthesis allows for the creation of large libraries of derivatives for screening and structure-activity relationship (SAR) studies. Future research should focus on optimizing the potency and selectivity of these compounds for specific biological targets. Elucidating the precise molecular mechanisms of action, including the identification of direct binding partners and the downstream signaling pathways they modulate, will be crucial for their clinical translation. Furthermore, exploring their potential in other therapeutic areas, such as neurodegenerative and inflammatory diseases, could unveil new applications for this versatile chemical scaffold. This guide provides a solid foundation for researchers to embark on or advance their investigations into the exciting and promising field of Z-L-serine amide derivatives.

References

-

Kinetic studies of serine protease inhibitors in 'active barrier' model. Diva-portal.org. Available at: [Link].

-

Serine derivative with antitumor activity. PubMed. Available at: [Link].

-

IC50 Determination. edX. Available at: [Link].

-

Protocol of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. Available at: [Link].

-

Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available at: [Link].

-

A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.org. Available at: [Link].

-

In vivo efficacy in early-stage and upstage trials and pharmacodynamics... ResearchGate. Available at: [Link].

-

Apoptotic signaling pathway protein expression was evaluated using western blotting. Figshare. Available at: [Link].

-

Assaying cell cycle status using flow cytometry. PMC. Available at: [Link].

-

Synthesis of some Amide derivatives and their Biological activity. Sphinxsai. Available at: [Link].

-

Evaluation of the effects of phosphorylation of synthetic peptide substrates on their cleavage by caspase-3 and -7. Biochemical Journal. Available at: [Link].

-

Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses Procedure. Available at: [Link].

-

Homogeneous, Bioluminescent Protease Assays: Caspase-3 as a Model. ResearchGate. Available at: [Link].

-

Characteristics signals in 1 H NMR and 13 C NMR spectra of novel derivative (5c) as a representative analogue. ResearchGate. Available at: [Link].

-

In Vivo Evidence for Serine Biosynthesis-Defined Sensitivity of Lung Metastasis, but Not of Primary Breast Tumors, to mTORC1 Inhibition. PMC. Available at: [Link].

-

Analysis of Cell Cycle. Purdue University Cytometry Laboratories. Available at: [Link].

-

The role and research progress of serine metabolism in tumor cells. PMC. Available at: [Link].

-

Caspase selective reagents for diagnosing apoptotic mechanisms. PMC. Available at: [Link].

-

Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers. Available at: [Link].

-

From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry. Available at: [Link].

-

Developments in peptide and amide synthesis. Luxembourg Bio Technologies. Available at: [Link].

-

The synthesized novel L-serine derivatives. ResearchGate. Available at: [Link].

-

Small Molecule Active Site Directed Tools for Studying Human Caspases. PMC. Available at: [Link].

-

Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence. PMC. Available at: [Link].

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. ResearchGate. Available at: [Link].

-

Serine-70 phosphorylated Bcl-2 prevents oxidative stress-induced DNA damage by modulating the mitochondrial redox metabolism. PMC. Available at: [Link].

-

Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. PMC. Available at: [Link].

-

The role of serine metabolism in lung cancer: From oncogenesis to tumor treatment. Frontiers. Available at: [Link].

-

Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link].

-

1 H NMR Spectrum of Amide Compounds. scinapse.io. Available at: [Link].

-

Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress. MDPI. Available at: [Link].

-

The importance of serine metabolism in cancer. PMC. Available at: [Link].

-

Bcl-2 and Bax Exert Opposing Effects on Ca2+ Signaling, Which Do Not Depend on Their Putative Pore-forming Region*. UNIFE. Available at: [Link].

-

Study of the Bcl-2 Interactome by BiFC Reveals Differences in the Activation Mechanism of Bax and Bak. MDPI. Available at: [Link].

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. plos.figshare.com [plos.figshare.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 10. courses.edx.org [courses.edx.org]

- 11. Assay in Summary_ki [bindingdb.org]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 14. researchgate.net [researchgate.net]

- 15. Serine derivative with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to N-protected amino acids for peptide synthesis

Executive Summary: The Architecture of Control

In peptide synthesis, we fight entropy.[1] An amino acid is, by nature, a zwitterion—simultaneously acidic and basic. Without intervention, mixing amino acids results in random polymerization, not a sequenced peptide. N-protection is the "lock" we place on the

For the modern drug developer, the choice of N-protecting group—Fmoc (9-Fluorenylmethoxycarbonyl) or Boc (tert-Butyloxycarbonyl)—is not merely a chemical preference; it dictates the entire downstream workflow, from resin selection to cleavage machinery and safety protocols.

This guide dissects the technical nuances of these two strategies, providing a self-validating framework for selecting and executing the correct synthesis pathway.

The Strategic Landscape: Fmoc vs. Boc

The field is bifurcated into two primary "orthogonalities."[2] Your choice depends on the peptide's length, hydrophobicity, and your facility's capability to handle hydrofluoric acid (HF).

Comparative Technical Analysis

| Feature | Fmoc Strategy (Base Labile) | Boc Strategy (Acid Labile) |

| Deprotection Reagent | 20% Piperidine in DMF (Mild Base) | 50% TFA in DCM (Moderate Acid) |

| Final Cleavage | 95% TFA (Acid) | Anhydrous HF (Strong Acid) |

| Side-Chain Protection | Acid-labile (tBu, Trt, Pbf, Boc) | Base-stable/Acid-labile (Bzl, Z, Tos) |

| Solubility | Moderate (Aggregation risks in DMF) | High (TFA disrupts |

| Automation | Standard (Safe, UV monitoring) | Specialized (Corrosion resistant) |

| Primary Risk | Base-catalyzed side reactions (Aspartimide) | Hazardous HF handling; Benzyl cations |

Scientist’s Insight: Do not view Boc as obsolete. While Fmoc is the industry standard for routine GMP production due to safety, Boc remains superior for "difficult sequences" (hydrophobic, aggregation-prone peptides) because the repetitive TFA deprotection steps effectively solvate the peptide chain, breaking up intermolecular hydrogen bonds that cause synthesis failure in Fmoc chemistry.

The Fmoc System: The Modern Standard

Fmoc chemistry relies on orthogonality : the N-terminus is removed by base, while the side chains are removed by acid. This allows mild cycling conditions.[3]

The Mechanism (E1cB Elimination)

Unlike acidolysis, Fmoc removal is a

Critical Nuance: The reaction produces dibenzofulvene , a highly reactive alkene. If not scavenged, it will re-attach to the free amine. Piperidine acts as both the base and the scavenger, forming a stable fulvene-piperidine adduct.

Experimental Protocol: Standard Fmoc Deprotection

Reagents:

-

Deprotection Solution: 20% (v/v) Piperidine in DMF.[4][5][6][7][8][9][10]

-

Wash Solvent: DMF (High grade, amine-free).

Workflow:

-

Drain: Remove previous solvent from the reaction vessel.

-

Short Treat (Scavenging): Add 20% Piperidine (approx. 5 mL/g resin).[6] Agitate for 3 minutes . Drain.

-

Why? This removes the bulk of the Fmoc and saturates the solution with fulvene.

-

-

Long Treat (Completion): Add fresh 20% Piperidine. Agitate for 10–15 minutes . Drain.

-

Why? This drives the reaction to >99% completion.

-

-

The Critical Wash: Wash with DMF

5 (1 min each).-

Validation: Perform a chloranil or UV test. Residual piperidine will prematurely deprotect the next incoming amino acid, causing "double hits" (insertion sequences).

-

Visualization: The Fmoc SPPS Cycle

Caption: The iterative Fmoc SPPS cycle. Note the critical washing steps to prevent side reactions between piperidine and the activated ester of the next amino acid.

The Boc System: The Robust Legacy

Boc chemistry is non-orthogonal in the strict sense (both N-term and side chains are acid labile), but "modulated" by acid strength. The N-Boc group is cleaved by TFA, while side chains (Benzyl-based) require the brute force of HF.[2][11]

The Mechanism (Acidolysis)

TFA protonates the carbonyl oxygen of the Boc group. This leads to the cleavage of the tert-butyl cation (

Critical Nuance: The generated

Experimental Protocol: Boc Deprotection

Reagents:

Workflow:

-

Pre-wash: Wash resin with DCM (swells the polystyrene matrix).

-

Acidolysis: Add 50% TFA/DCM. Agitate 2 minutes . Drain.

-

Completion: Add fresh 50% TFA/DCM. Agitate 20 minutes . Drain.

-

Wash: DCM

3. -

Neutralization (Crucial): The amine is currently protonated (

). It cannot couple. Add 5% DIEA/DCM -

Wash: DCM

3.

Orthogonality & Side-Chain Logic

Understanding orthogonality is the key to designing complex peptides (e.g., cyclic peptides, side-chain modifications).

-

Definition: Two protecting groups are orthogonal if one can be removed without affecting the other.

Side-Chain Protection Map

| Amino Acid | Fmoc System (Side Chain) | Removal Condition | Boc System (Side Chain) | Removal Condition |

| Lysine | Boc (tert-butyloxycarbonyl) | 95% TFA | Cl-Z (2-chlorobenzyloxycarbonyl) | HF |

| Asp/Glu | OtBu (tert-butyl ester) | 95% TFA | OcHx (cyclohexyl ester) | HF |

| Cysteine | Trt (Trityl) | 5% TFA (Selective) | Mob (4-methoxybenzyl) | HF |

| Arginine | Pbf (Pentamethyldihydrobenzofuran) | 95% TFA | Tos (Tosyl) | HF |

Application Note: If you need to cyclize a peptide on-resin (Head-to-Tail), you might use Fmoc for the backbone, but protect the C-terminal Lysine side chain with Alloc (Allyloxycarbonyl), which is orthogonal to both Fmoc (Base) and tBu (Acid), removable only by Palladium (

).

Troubleshooting & Storage

Racemization

-

Cause: Base-catalyzed proton abstraction from the

-carbon during coupling (especially Cys and His). -

Solution: Avoid HOBt. Use Oxyma Pure with DIC. The lower basicity of Oxyma suppresses racemization significantly compared to HOBt/HATU.

Aspartimide Formation (Fmoc specific)

-

Issue: In sequences like Asp-Gly, the nitrogen of the Glycine attacks the side-chain ester of Aspartic acid under basic conditions (piperidine), forming a ring.

-

Fix: Add 0.1M HOBt to the deprotection solution (Piperidine). The acid buffers the reaction enough to suppress ring closure without stopping deprotection.

Storage of Protected Amino Acids

-

Fmoc-AA: Stable at room temperature, but sensitive to UV light (slow degradation). Store in amber bottles.

-